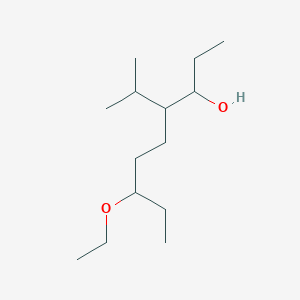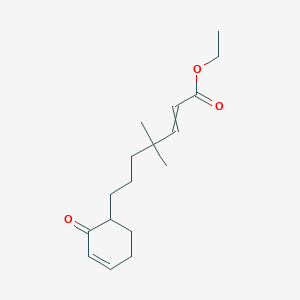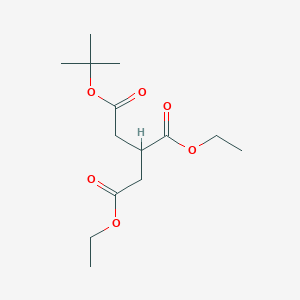
1-Tert-butyl 2,3-diethyl propane-1,2,3-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tert-butyl 2,3-diethyl propane-1,2,3-tricarboxylate is an organic compound characterized by its complex structure, which includes a tert-butyl group, two ethyl groups, and three carboxylate groups attached to a propane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tert-butyl 2,3-diethyl propane-1,2,3-tricarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of propane-1,2,3-tricarboxylic acid, which can be synthesized from fumaric acid . The carboxylic acid groups are then esterified using tert-butyl alcohol and ethyl alcohol under acidic conditions to form the desired ester compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The esterification process is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
1-Tert-butyl 2,3-diethyl propane-1,2,3-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The products depend on the nucleophile used but can include various substituted esters or alcohols.
Aplicaciones Científicas De Investigación
1-Tert-butyl 2,3-diethyl propane-1,2,3-tricarboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Tert-butyl 2,3-diethyl propane-1,2,3-tricarboxylate involves its interaction with various molecular targets. For example, esters of propane-1,2,3-tricarboxylic acid are known to inhibit the enzyme aconitase, thereby interfering with the Krebs cycle . This inhibition can affect cellular metabolism and energy production.
Comparación Con Compuestos Similares
Similar Compounds
Propane-1,2,3-tricarboxylic acid: A simpler analog without the tert-butyl and ethyl groups.
1-Propene-1,2,3-tricarboxylic acid, tributyl ester: Another ester derivative with different alkyl groups.
2-Ethyl 1,3-bis(trimethylsilyl) 2-((trimethylsilyl)oxy)propane-1,2,3-tricarboxylate: A compound with trimethylsilyl groups instead of tert-butyl and ethyl groups.
Uniqueness
1-Tert-butyl 2,3-diethyl propane-1,2,3-tricarboxylate is unique due to its specific combination of tert-butyl and ethyl groups, which can impart distinct chemical and physical properties
Propiedades
Número CAS |
90016-14-1 |
|---|---|
Fórmula molecular |
C14H24O6 |
Peso molecular |
288.34 g/mol |
Nombre IUPAC |
3-O-tert-butyl 1-O,2-O-diethyl propane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C14H24O6/c1-6-18-11(15)8-10(13(17)19-7-2)9-12(16)20-14(3,4)5/h10H,6-9H2,1-5H3 |
Clave InChI |
CHKJKKPWWHUBAI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(CC(=O)OC(C)(C)C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



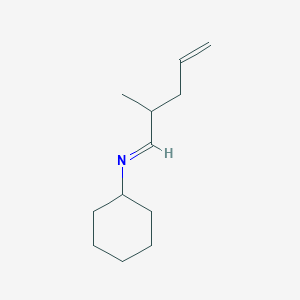
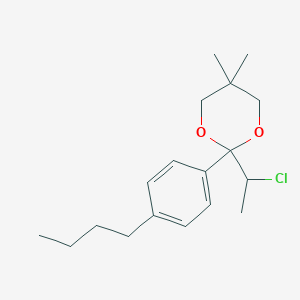
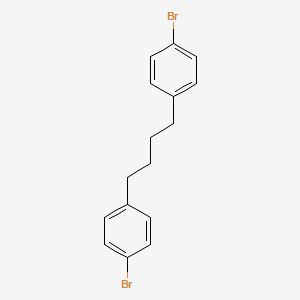
![5-Azidobenzo[b][1,8]naphthyridine](/img/structure/B14383226.png)
![3-[2-(Naphthalen-1-yl)ethenyl]thiophene](/img/structure/B14383228.png)

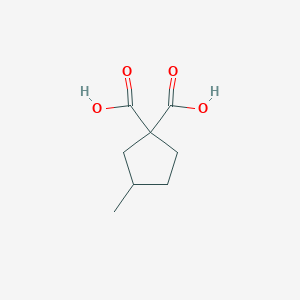

![6-Formylbicyclo[4.2.1]nonan-1-yl 3-chlorobenzoate](/img/structure/B14383263.png)
![1-[6-(3-Methylbut-2-en-1-yl)-3,4-dihydroquinolin-1(2H)-yl]ethan-1-one](/img/structure/B14383268.png)
![N-[2-(3-Oxocyclohex-1-en-1-yl)ethyl]formamide](/img/structure/B14383271.png)
